An In-depth Technical Guide to the Chemical Properties and Potential Applications of 6-bromo-7-nitro-1H-benzo[d]imidazole
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 6-bromo-7-nitro-1H-benzo[d]imidazole
This guide provides a comprehensive technical overview of 6-bromo-7-nitro-1H-benzo[d]imidazole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and computational predictions to offer a robust profile of its chemical properties, reactivity, and potential applications.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core is a privileged heterocyclic motif renowned for its broad spectrum of biological activities.[1] This fused bicyclic system, consisting of a benzene ring and an imidazole ring, is a key structural component in numerous FDA-approved drugs and clinical candidates. The versatility of the benzimidazole scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromine atom and a nitro group, as seen in 6-bromo-7-nitro-1H-benzo[d]imidazole, is anticipated to significantly modulate its electronic properties and biological activity, making it a compelling candidate for further investigation in medicinal chemistry.
Physicochemical Properties
Precise experimental data for 6-bromo-7-nitro-1H-benzo[d]imidazole is not extensively reported in the public domain. Therefore, the following properties are a combination of known data and estimations based on structurally analogous compounds.
| Property | Value/Prediction | Source/Basis |
| Molecular Formula | C₇H₄BrN₃O₂ | [2] |
| Molecular Weight | 242.03 g/mol | [2] |
| CAS Number | 281190-51-0 | [3] |
| Appearance | Predicted: Yellowish to brown solid | Based on related nitroaromatic compounds. |
| Melting Point | Predicted: >200 °C | Nitro-substituted benzimidazoles often exhibit high melting points due to strong intermolecular interactions. For instance, 6-nitro-1H-benzo[d]imidazole has a reported melting point of 207-210 °C. |
| Solubility | Predicted: Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in alcohols; likely insoluble in water and nonpolar solvents. | Benzimidazoles are generally soluble in polar organic solvents. The nitro group may enhance solubility in polar aprotic solvents.[4] |
| pKa | Predicted: Weakly acidic (imidazole N-H) and weakly basic (imidazole nitrogen). | The electron-withdrawing nitro group will decrease the basicity of the imidazole ring compared to unsubstituted benzimidazole. |
Synthesis of 6-bromo-7-nitro-1H-benzo[d]imidazole: A Plausible Synthetic Approach
A validated, step-by-step protocol for the synthesis of 6-bromo-7-nitro-1H-benzo[d]imidazole is not explicitly detailed in the available literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of substituted benzimidazoles.[5][6] The proposed synthesis involves the cyclocondensation of a substituted o-phenylenediamine with a one-carbon synthon.
A logical starting material for this synthesis is 5-bromo-3-nitrobenzene-1,2-diamine. This precursor contains the requisite bromine and nitro groups in the correct positions relative to the amino groups, which will form the imidazole ring.
Experimental Protocol: Proposed Synthesis
Step 1: Cyclocondensation of 5-bromo-3-nitrobenzene-1,2-diamine with Formic Acid
This reaction follows the well-established Phillips-Ladenburg benzimidazole synthesis.
-
Rationale: Formic acid serves as a simple and effective one-carbon source for the formation of the imidazole ring. The reaction proceeds via the formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration. The acidic conditions facilitate the cyclization process.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-3-nitrobenzene-1,2-diamine (1.0 eq.) in an excess of formic acid (approximately 10 volumes).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any residual salts.
-
Dry the crude product under vacuum.
-
Purify the crude 6-bromo-7-nitro-1H-benzo[d]imidazole by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).
-
Caption: Proposed synthetic workflow for 6-bromo-7-nitro-1H-benzo[d]imidazole.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons and the N-H proton of the imidazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups. The spectrum would likely be recorded in a polar aprotic solvent like DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.3-8.5 | s | - | The C-2 proton of the imidazole ring typically appears as a singlet in this region. |
| H-4 | ~8.0-8.2 | d | ~8-9 | This proton is ortho to the nitro group and will be deshielded. It will be coupled to H-5. |
| H-5 | ~7.5-7.7 | d | ~8-9 | This proton is coupled to H-4. |
| N-H | >12 | br s | - | The N-H proton of benzimidazoles in DMSO-d₆ is typically a broad singlet at a downfield chemical shift. |
13C NMR Spectroscopy
The 13C NMR spectrum will provide information about the carbon framework of the molecule. The carbons attached to or in close proximity to the electronegative nitro and bromo groups will be significantly affected.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~140-145 | The C-2 carbon of the imidazole ring. |
| C-4 | ~120-125 | Aromatic CH carbon. |
| C-5 | ~125-130 | Aromatic CH carbon. |
| C-6 | ~115-120 | Carbon bearing the bromine atom. |
| C-7 | ~145-150 | Carbon bearing the nitro group. |
| C-3a | ~135-140 | Quaternary carbon at the ring junction. |
| C-7a | ~140-145 | Quaternary carbon at the ring junction. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3100 | N-H stretching (imidazole) |
| 1600-1450 | C=C and C=N stretching (aromatic and imidazole rings) |
| 1550-1500 and 1350-1300 | Asymmetric and symmetric NO₂ stretching |
| ~800-600 | C-Br stretching |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.
Predicted Fragmentation Pattern:
The fragmentation would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the benzimidazole core.
Caption: Predicted EI-MS fragmentation pathway for 6-bromo-7-nitro-1H-benzo[d]imidazole.
Chemical Reactivity
The chemical reactivity of 6-bromo-7-nitro-1H-benzo[d]imidazole is governed by the interplay of the electron-rich imidazole ring and the electron-deficient benzene ring, which is substituted with two electron-withdrawing groups (bromo and nitro).
-
Acidity and Basicity: The N-H proton on the imidazole ring is weakly acidic and can be deprotonated by a strong base. The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring imparts weak basicity, allowing for protonation in acidic media. However, the presence of the nitro group significantly reduces this basicity.
-
Electrophilic Aromatic Substitution: The benzene ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group and the moderate deactivating effect of the bromine atom.[2] Further electrophilic substitution on the benzene ring would be highly unfavorable and would require harsh reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring makes it susceptible to nucleophilic aromatic substitution.[7][8] The nitro group strongly activates the ring for SNAr reactions. Both the bromine atom and the nitro group could potentially act as leaving groups, depending on the reaction conditions and the nature of the nucleophile. The nitro group is generally a good leaving group in SNAr reactions on highly activated systems.[9][10]
-
Reactions at the Imidazole Ring: The imidazole ring can undergo N-alkylation or N-acylation at the N-1 position. The bromine atom, if present at the C-2 position, would be susceptible to nucleophilic substitution, but in the 6-position, it is less reactive in this regard.
Applications in Drug Development
While specific biological activity data for 6-bromo-7-nitro-1H-benzo[d]imidazole is not widely published, the broader class of nitrobenzimidazole derivatives has shown significant promise in various therapeutic areas. This makes the title compound a valuable scaffold for the development of novel therapeutic agents.
-
Anticancer Activity: Numerous studies have reported the potent anticancer activity of nitrobenzimidazole derivatives.[10] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as poly (ADP-ribose) polymerase (PARP).[10]
-
Antimicrobial and Antiprotozoal Agents: The benzimidazole core is a well-established pharmacophore in antiparasitic drugs. The addition of a nitro group can enhance this activity. Nitro-containing compounds are often activated by microbial nitroreductases to generate cytotoxic reactive species.[11] Derivatives of nitrobenzimidazole have shown activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[11]
-
Enzyme Inhibition: Substituted benzimidazoles are known to inhibit a wide range of enzymes. 6-Nitrobenzimidazole derivatives have been identified as potent phosphodiesterase inhibitors, suggesting their potential in treating cardiovascular and inflammatory diseases.[9]
Safety and Handling
As with any research chemical with limited toxicological data, 6-bromo-7-nitro-1H-benzo[d]imidazole should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Conclusion
6-bromo-7-nitro-1H-benzo[d]imidazole is a fascinating heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and an analysis of its expected reactivity and potential applications. The presence of the bromo and nitro substituents on the privileged benzimidazole scaffold makes it a highly attractive candidate for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising molecule.
References
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. Available at: [Link]
-
Khan, K. M., et al. (2012). 6-Nitrobenzimidazole Derivatives: Potential Phosphodiesterase Inhibitors: Synthesis and Structure-Activity Relationship. Bioorganic & Medicinal Chemistry, 20(4), 1521-1526. Available at: [Link]
-
Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. PubMed. Available at: [Link]
-
Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. National Institutes of Health. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available at: [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]
-
Spectroscopic, computational, cytotoxicity, and docking studies of 6‐bromobenzimidazole as anti‐breast cancer agent. ResearchGate. Available at: [Link]
-
Two novel imidazole derivatives – Combined experimental and computational study. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. National Institutes of Health. Available at: [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. National Institutes of Health. Available at: [Link]
-
6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole. PubChem. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[9][10][12] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. ResearchGate. Available at: [Link]
-
Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2,4-dinitrobenzene and Their Antifungal Activities. ResearchGate. Available at: [Link]
-
Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. ResearchGate. Available at: [Link]
-
Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PubMed. Available at: [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available at: [Link]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. Available at: [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Specifications of 6-Bromo-7-nitro-1H-benzo[d]imidazole. Capot Chemical. Available at: [Link]
-
Mass Spectrometry. MSU chemistry. Available at: [Link]
-
13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
-
Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. MDPI. Available at: [Link]
-
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. PubChem. Available at: [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]
-
NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. DiVA portal. Available at: [Link]
-
Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. NIST WebBook. Available at: [Link]
Sources
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Enhanced NLO response and switching self-focussing in benzodiazepine derivative with –NO2 and -Br substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
